Cas no 103769-08-0 (N-[2-(4-nitronaphthalen-1-yl)oxyethyl]aniline)
![N-[2-(4-nitronaphthalen-1-yl)oxyethyl]aniline structure](https://www.kuujia.com/scimg/cas/103769-08-0x500.png)
103769-08-0 structure
Product name:N-[2-(4-nitronaphthalen-1-yl)oxyethyl]aniline
N-[2-(4-nitronaphthalen-1-yl)oxyethyl]aniline Chemical and Physical Properties
Names and Identifiers
-
- N-[2-(4-nitronaphthalen-1-yl)oxyethyl]aniline
- Benzenamine, N-[2-[(4-nitro-1-naphthalenyl)oxy]ethyl]-
- N-<
- 2-(4-nitro-1-naphthoxy)ethyl>
- aniline
- ACMC-20m6kz
- CTK0D8357
- 1-(2-anilinoethoxy)-4-nitronaphthalene
- Benzenamine, N-[2-[(4-nitro-1-naphthalenyl)oxy]ethyl]-; N-< 2-(4-nitro-1-naphthoxy)ethyl> aniline; ACMC-20m6kz; CTK0D8357; 1-(2-anilinoethoxy)-4-nitronaphthalene;
- DTXSID80761389
- N-{2-[(4-Nitronaphthalen-1-yl)oxy]ethyl}aniline
- N-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)aniline
- 103769-08-0
-
- Inchi: InChI=1S/C18H16N2O3/c21-20(22)17-10-11-18(16-9-5-4-8-15(16)17)23-13-12-19-14-6-2-1-3-7-14/h1-11,19H,12-13H2
- InChI Key: STXPUHITJKAFQG-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)NCCOC2=CC=C(C3=CC=CC=C32)[N+](=O)[O-]
Computed Properties
- Exact Mass: 308.11609238g/mol
- Monoisotopic Mass: 308.11609238g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 5
- Complexity: 379
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.7
- Topological Polar Surface Area: 67.1Ų
N-[2-(4-nitronaphthalen-1-yl)oxyethyl]aniline Related Literature
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Ling Zhu,Chen Wang,Yanlian Yang,Zhaohui He RSC Adv., 2021,11, 35331-35341
-
L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440
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